molecular formula C16H20BrN3O2 B213802 4-bromo-N-(5-tert-butyl-2-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide

4-bromo-N-(5-tert-butyl-2-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No. B213802
M. Wt: 366.25 g/mol
InChI Key: PDHKBXXOJLTEES-UHFFFAOYSA-N
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Description

4-bromo-N-(5-tert-butyl-2-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. This compound is also known as BVT.2733 and has been synthesized using different methods.2733.

Mechanism of Action

The mechanism of action of BVT.2733 is not fully understood. However, research studies have shown that BVT.2733 can inhibit the activity of a specific enzyme called glycogen synthase kinase-3 beta (GSK-3β). This enzyme is involved in various cellular processes, including cell growth, proliferation, and differentiation. Inhibition of GSK-3β activity by BVT.2733 can lead to the inhibition of cancer cell growth and the reduction of inflammation.
Biochemical and Physiological Effects
BVT.2733 has been shown to have various biochemical and physiological effects. In cancer cells, BVT.2733 can induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. Additionally, BVT.2733 can inhibit the migration and invasion of cancer cells, which can prevent the spread of cancer to other parts of the body. Inflammatory cells, BVT.2733 can reduce the production of pro-inflammatory cytokines, leading to the reduction of inflammation.

Advantages and Limitations for Lab Experiments

BVT.2733 has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for in vitro and in vivo studies. Additionally, BVT.2733 has been shown to have low toxicity, which makes it a safe compound to use in lab experiments. However, one limitation of BVT.2733 is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

For research on BVT.2733 include investigating its potential in the treatment of other types of cancer, understanding its mechanism of action, and conducting more animal and clinical studies to investigate its safety and efficacy.

Synthesis Methods

The synthesis of BVT.2733 has been reported in various research articles. One of the most common methods involves the reaction of 5-tert-butyl-2-methoxyphenylboronic acid with 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid, followed by the addition of N,N-dimethylformamide (DMF) and triethylamine. The resulting mixture is heated at a specific temperature for a specific duration to obtain BVT.2733 in a pure form.

Scientific Research Applications

BVT.2733 has been shown to have potential applications in various research fields. One of the most promising applications is in the treatment of cancer. Research studies have shown that BVT.2733 can inhibit the growth of cancer cells, particularly in breast cancer and melanoma. Additionally, BVT.2733 has been shown to have anti-inflammatory properties, which can be useful in the treatment of various inflammatory diseases.

properties

Product Name

4-bromo-N-(5-tert-butyl-2-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide

Molecular Formula

C16H20BrN3O2

Molecular Weight

366.25 g/mol

IUPAC Name

4-bromo-N-(5-tert-butyl-2-methoxyphenyl)-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C16H20BrN3O2/c1-16(2,3)10-6-7-13(22-5)12(8-10)18-15(21)14-11(17)9-20(4)19-14/h6-9H,1-5H3,(H,18,21)

InChI Key

PDHKBXXOJLTEES-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)NC(=O)C2=NN(C=C2Br)C

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)NC(=O)C2=NN(C=C2Br)C

Origin of Product

United States

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